![molecular formula C7H8ClNO3S B2573226 {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride CAS No. 2243509-66-0](/img/structure/B2573226.png)
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride is a chemical compound with the molecular formula C7H8ClNO3S and a molecular weight of 221.66 g/mol . This compound is characterized by its unique bicyclic structure, which includes a cyano group and a methanesulfonyl chloride group. It is primarily used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride involves several steps. One common method includes the reaction of a suitable precursor with methanesulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl chloride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The cyano group can participate in oxidation and reduction reactions, altering the oxidation state of the compound.
Addition Reactions: The bicyclic structure can undergo addition reactions with various reagents, leading to the formation of new compounds.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions due to its reactive functional groups.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride involves its reactive functional groups. The methanesulfonyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins and other biomolecules. The cyano group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride can be compared with other similar compounds, such as:
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonamide: This compound has a similar bicyclic structure but contains a methanesulfonamide group instead of a methanesulfonyl chloride group.
{4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl}methanesulfonic acid: This compound has a methanesulfonic acid group, which alters its reactivity and applications.
The uniqueness of this compound lies in its combination of a cyano group and a methanesulfonyl chloride group, which provides a distinct set of chemical properties and reactivity .
Properties
IUPAC Name |
(4-cyano-2-oxabicyclo[2.1.1]hexan-1-yl)methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3S/c8-13(10,11)5-7-1-6(2-7,3-9)4-12-7/h1-2,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPVPZRPXKXHROQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(OC2)CS(=O)(=O)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
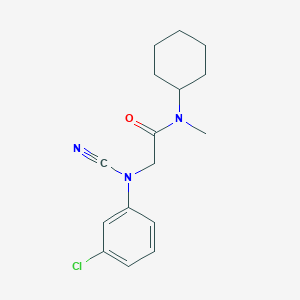

![1-[(5-Chloro-2-methoxyphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2573148.png)



![1-(2-chlorophenyl)-N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}methanesulfonamide](/img/structure/B2573155.png)
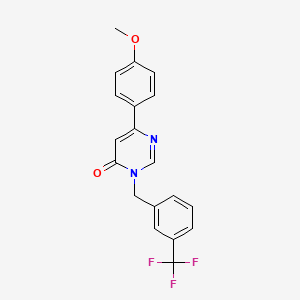
![2-[8-(BENZYLSULFANYL)-3-OXO-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRAZIN-2-YL]-N-CYCLOHEXYLACETAMIDE](/img/structure/B2573158.png)
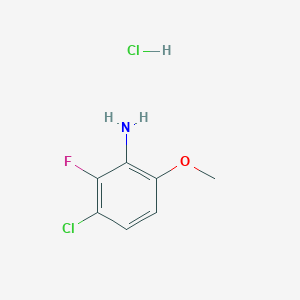
![3-(3,4-Dimethylphenyl)-5-{[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2573160.png)
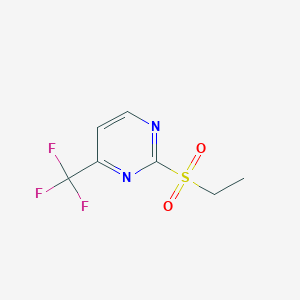
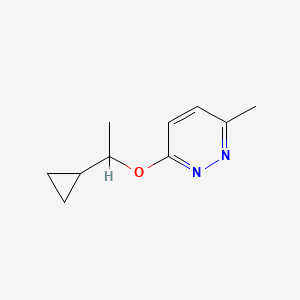
![2-{5-[bis(4-chlorobenzyl)amino]-2H-1,2,3,4-tetraazol-2-yl}acetamide](/img/structure/B2573164.png)
